molecular formula C11H17N3O2 B1481863 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid CAS No. 1860978-75-1

6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid

Cat. No. B1481863
CAS RN: 1860978-75-1
M. Wt: 223.27 g/mol
InChI Key: WWBNRXFPHSXKOJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 .

Scientific Research Applications

Anti-inflammatory Pharmacology

Pyrimidine derivatives, including 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid , have been studied for their potential anti-inflammatory properties. These compounds can inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . This suggests their potential use in developing new anti-inflammatory drugs.

Organic Synthesis

This compound serves as a synthetic intermediate in organic chemistry. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing a wide range of organic molecules .

Medicinal Chemistry

In medicinal chemistry, 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid is utilized for drug discovery efforts. Its molecular framework is conducive to modifications that can lead to the development of new therapeutic agents.

Structure-Activity Relationship (SAR) Studies

The structure of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid allows researchers to explore its structure-activity relationships. By understanding how structural changes affect biological activity, scientists can design more effective drugs with reduced toxicity .

Inhibitory Effects on Nitric Oxide Generation

Research has indicated that pyrimidine derivatives can have inhibitory effects on immune-induced nitric oxide generation. This is particularly relevant in conditions where the immune response is associated with pathological levels of nitric oxide .

High-Purity Chemical Research

With a high purity level, 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid is used in scientific research that requires precise and reliable chemical compounds. Its consistent quality ensures reproducibility in experimental results .

Mechanism of Action

Target of Action

It is known that pyrimidine derivatives can bind with high affinity to multiple receptors , which could be a potential target for this compound.

Mode of Action

Pyrimidines generally undergo reactions such as nucleophilic attack by alcohol, deprotonation by pyridine, leaving group removal, and protonation of the carboxylate . These reactions could potentially explain the interaction of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid with its targets.

Biochemical Pathways

It is known that pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators . This suggests that 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid could potentially affect inflammatory pathways.

Result of Action

It is known that pyrimidine derivatives can exhibit a range of pharmacological effects including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid could potentially have similar effects.

Action Environment

It is known that the dimroth rearrangement, a common reaction in pyrimidines, is catalyzed by acids, bases, and is accelerated by heat or light . This suggests that environmental factors such as pH and temperature could potentially influence the action of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid.

properties

IUPAC Name

6-[butyl(ethyl)amino]pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-3-5-6-14(4-2)10-7-9(11(15)16)12-8-13-10/h7-8H,3-6H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBNRXFPHSXKOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C1=NC=NC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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